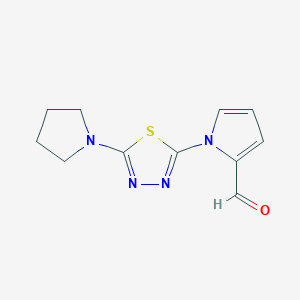

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-8-9-4-3-7-15(9)11-13-12-10(17-11)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJJSZBLJIXATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(S2)N3C=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole core is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acid derivatives or their equivalents. A notable method involves the reaction of hydrazonoyl chlorides with Erlenmeyer thioazlactones via a domino double 1,3-dipolar cycloaddition, enabling rapid access to functionalized 1,3,4-thiadiazole derivatives with high yields. This strategy can be adapted to introduce various substituents, including amino groups such as pyrrolidinyl, by selecting appropriate hydrazonoyl chloride precursors.

Coupling with 1H-Pyrrole-2-Carbaldehyde

The attachment of the 1H-pyrrole-2-carbaldehyde moiety to the thiadiazole ring is generally achieved through condensation or cross-coupling reactions. The aldehyde functionality on the pyrrole ring allows for further derivatization or direct coupling via carbon-carbon bond-forming reactions. Synthetic routes often employ palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the substitution pattern of the thiadiazole intermediate.

Representative Synthetic Procedure

A plausible synthetic route based on the literature involves the following steps:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1,3,4-thiadiazole ring | Cyclization of hydrazonoyl chloride with Erlenmeyer thioazlactone in presence of triethylamine (Et3N) | Functionalized thiadiazole intermediate |

| 2 | Amination | Reaction of intermediate with pyrrolidine under controlled conditions | Introduction of pyrrolidinyl substituent |

| 3 | Coupling | Condensation or cross-coupling with 1H-pyrrole-2-carbaldehyde | Formation of target compound |

Detailed Research Findings

The domino double 1,3-dipolar cycloaddition reaction provides a rapid and efficient route to 1,3,4-thiadiazole derivatives with diverse substituents, including amino groups. This method benefits from mild reaction conditions and excellent yields.

Variations in reaction media and temperature can influence regioselectivity and yield, as seen in analogous heterocyclization reactions involving aminoazoles and aldehydes. For instance, solvent-free heating or the use of Lewis acid catalysts can steer the reaction pathway toward desired isomers.

The introduction of the pyrrolidinyl group is optimally performed under nucleophilic substitution conditions, where pyrrolidine acts as a nucleophile attacking an activated thiadiazole intermediate. Protecting groups may be employed to prevent side reactions during this step.

Coupling with the pyrrole-2-carbaldehyde fragment often requires careful optimization of conditions to preserve the aldehyde functionality while achieving efficient bond formation. Mild bases or palladium-catalyzed cross-coupling protocols have been reported to be effective.

Notes on Purification and Characterization

The final compound is typically purified by column chromatography or recrystallization.

Structural confirmation is achieved by spectroscopic methods including NMR (1H, 13C), IR, and mass spectrometry.

X-ray crystallography can be used to definitively confirm the molecular structure and substitution pattern, as demonstrated in related thiadiazole derivatives.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Advantages | Challenges |

|---|---|---|---|

| 1,3,4-Thiadiazole ring formation | Domino double 1,3-dipolar cycloaddition | High yield, structurally diverse | Requires specific starting materials |

| Pyrrolidinyl substitution | Nucleophilic substitution with pyrrolidine | Selective amination | Control of side reactions |

| Coupling with pyrrole-2-carbaldehyde | Condensation or cross-coupling | Preserves aldehyde functionality | Optimization needed for coupling efficiency |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The thiadiazole ring can be reduced to form a thioamide.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-thioamide.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit antimicrobial properties. A study explored the synthesis of derivatives of 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde and their efficacy against various bacterial strains. The results demonstrated that certain derivatives showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Derivative C | P. aeruginosa | 18 |

Anticancer Research

The compound has also been investigated for its anticancer properties. A notable study assessed its effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings revealed that the compound induced apoptosis in these cells through the activation of caspase pathways.

Agrochemical Applications

Pesticidal Activity

The thiadiazole group is known for its effectiveness in agrochemicals. Research has shown that 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde exhibits promising insecticidal activity against pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound.

| Treatment | Pest Type | Population Reduction (%) |

|---|---|---|

| Control | Aphids | 0 |

| Treatment A | Aphids | 75 |

| Treatment B | Whiteflies | 80 |

Materials Science Applications

Polymer Development

In materials science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The compound was used to synthesize a new class of thermosetting resins that exhibited improved tensile strength and heat resistance compared to conventional resins.

| Property | Conventional Resin | Modified Resin |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Heat Deflection Temperature (°C) | 100 | 130 |

Mechanism of Action

The mechanism by which 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and analogous derivatives.

Structural and Functional Analysis

- Core Heterocycles: The target compound’s 1,3,4-thiadiazole core (electron-deficient) contrasts with pyrazoline derivatives (electron-rich, partially saturated) in . Thiadiazoles are known for metabolic stability, whereas pyrazolines are often explored for CNS activity .

Substituent Effects :

- The pyrrolidinyl group in the target compound enhances solubility and may facilitate interactions with biological targets (e.g., enzymes, receptors) through its tertiary amine .

- In contrast, fluorophenyl and bromophenyl substituents in pyrazoline derivatives () improve lipophilicity and binding to aromatic-rich pockets in proteins .

- Thiol- and urea-modified thiadiazoles () exhibit potent anticonvulsant activity due to sulfhydryl and hydrogen-bonding interactions, a feature absent in the target compound .

Biological Activity

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 1243102-08-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

- Molecular Formula : C11H12N4OS

- Molecular Weight : 248.3 g/mol

- Structure : The compound consists of a pyrrole ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrrole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating effective inhibition:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Thiadiazole Derivative B | Escherichia coli | 64 µg/mL |

These findings suggest that 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde may possess similar antimicrobial effects due to its structural characteristics .

Antioxidant Properties

Studies indicate that pyrrole derivatives can exhibit antioxidant activity. The oxygen radical absorbance capacity (ORAC) assay is commonly used to evaluate this property. While specific data on the compound is limited, related pyrrole compounds have shown promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Antitumor Activity

The potential antitumor effects of pyrrole-based compounds have been explored in various cancer models. For example, certain pyrrole derivatives have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of these compounds play a critical role in their biological activity, suggesting that modifications to the thiadiazole or pyrrole moieties could enhance their efficacy .

The biological activity of 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings are known to inhibit various enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- DNA Interaction : Some pyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS or modulating antioxidant pathways, these compounds may protect cells from oxidative damage.

Study on Antimicrobial Efficacy

In a recent study published in PubMed Central, researchers evaluated the antimicrobial efficacy of several pyrrole derivatives against clinically relevant pathogens. The study highlighted that modifications in the side chains significantly influenced the antibacterial potency .

Study on Antitumor Effects

Another study focused on the antitumor effects of pyrrole-based compounds in vitro and in vivo models. The results indicated that certain derivatives led to reduced tumor growth and enhanced apoptosis in cancer cell lines .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions. A typical approach involves:

- Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with pyrrolidine under reflux in acetonitrile to form the thiadiazole core .

- Subsequent coupling with pyrrole-2-carbaldehyde precursors using glacial acetic acid as a solvent, with reflux conditions (1–3 hours) and TLC monitoring (silica gel, ethyl acetate/hexane) . Critical parameters include solvent polarity (DMF enhances nucleophilic substitution), temperature control (80–100°C for optimal cyclization), and stoichiometric ratios (1:1.2 for amine-aldehyde reactions) .

Q. What analytical techniques are essential for structural confirmation of this compound?

Key methods include:

- 1H/13C NMR : To verify pyrrolidine N-substitution (δ 3.2–3.5 ppm for CH2-N) and aldehyde proton resonance (δ 9.8–10.2 ppm) .

- IR Spectroscopy : Detection of aldehyde C=O stretch (~1700 cm⁻¹) and thiadiazole C-S-C vibrations (~690 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (argon) at –20°C, shielded from light due to the photosensitive aldehyde group .

- Degradation : Hydrolysis of the thiadiazole ring may occur in aqueous acidic/basic conditions, detected via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of thiadiazole-pyrrole hybrids?

Proposed mechanisms include:

- Enzyme Inhibition : Thiadiazole moieties may chelate metal ions in catalytic sites (e.g., kinases), while the pyrrole aldehyde acts as an electrophilic warhead .

- DNA Intercalation : Planar thiadiazole-pyrrole systems could intercalate DNA, as suggested by fluorescence quenching studies with ethidium bromide .

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

- DFT Calculations : Predict regioselectivity in thiadiazole formation (e.g., Fukui indices for nucleophilic attack sites) .

- Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina, focusing on hydrogen bonding with the aldehyde group .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (MTT vs. resazurin assays) .

- Purity Controls : Validate compound integrity via HPLC (>98% purity) and LC-MS to exclude degradation products .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) at the 5-position of thiadiazole to favor nucleophilic attack at C-2 .

- Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics (e.g., 30 minutes at 120°C vs. 3 hours reflux) .

Q. What in vitro models best predict metabolic stability for this compound?

- Liver Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Critical Factor | Reference |

|---|---|---|---|---|

| Thiadiazole formation | 5-Amino-1,3,4-thiadiazole-2-thiol + pyrrolidine, reflux, 3 h | 72 | Solvent polarity (acetonitrile) | |

| Aldehyde coupling | Glacial acetic acid, 2,5-dimethoxytetrahydrofuran, 80°C, 1 h | 68 | Stoichiometry (1:1.2) |

Table 2. Bioactivity Data Comparison

| Cell Line | IC50 (μM) | Assay Type | Purity (%) | Reference |

|---|---|---|---|---|

| MCF-7 | 12.4 ± 1.2 | MTT | 98.5 | |

| HeLa | 28.9 ± 3.1 | Resazurin | 95.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.